Potency Advantage Conferred by the 5-Bromo Substituent on the Benzofuran Scaffold
The 5-bromo substitution on the benzofuran core directly and significantly improves inhibitory potency. A structure-activity relationship (SAR) study of diketo acid pharmacophores revealed that the compound containing a 5-bromobenzofuran-2-yl moiety (Compound 3a) was 3.6-fold more potent than its non-halogenated benzofuran-2-yl counterpart (Compound 2a). This quantitative improvement is a key factor for selecting this intermediate when designing potent inhibitors [1].
| Evidence Dimension | Inhibitory potency (IC50) in an enzyme inhibition assay |
|---|---|
| Target Compound Data | IC50 = 8.2 ± 1.20 µM |
| Comparator Or Baseline | Benzofuran-2-yl analog (Compound 2a): IC50 = 29.6 ± 1.30 µM |
| Quantified Difference | 3.6-fold increase in potency (lower IC50) for the 5-bromo substituted analog |
| Conditions | In vitro HCV NS5B polymerase inhibition assay (reported in PMC3208381, Table 1) |
Why This Matters
This data proves that the 5-bromo substituent is not just an inert handle but an active contributor to bioactivity, providing a 3.6x potency advantage that can be preserved or enhanced in downstream derivatives.
- [1] PMC3208381; Table 1. Compd 2a vs 3a. View Source
